molecular formula C14H17ClN2O2 B2824889 2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 940816-49-9

2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No. B2824889
CAS RN: 940816-49-9
M. Wt: 280.75
InChI Key: FDVKEBWCKSOJKI-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide, also known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis. A-769662 has been extensively studied for its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders.

Mechanism of Action

2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α-subunit and subsequent activation of AMPK. Activation of AMPK by this compound leads to the phosphorylation of downstream targets involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
Activation of AMPK by this compound has been shown to have numerous biochemical and physiological effects. These include increased glucose uptake and utilization, increased fatty acid oxidation, increased mitochondrial biogenesis, and decreased lipogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide is a potent and specific activator of AMPK, making it a valuable tool for studying the role of AMPK in various cellular processes. However, this compound has limited solubility in water, which can make it difficult to use in certain experimental conditions. Additionally, this compound has been shown to have off-target effects, which can complicate data interpretation.

Future Directions

Future research on 2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide could focus on its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. Additionally, further studies could investigate the off-target effects of this compound and develop more specific activators of AMPK. Finally, the development of more water-soluble forms of this compound could expand its use in various experimental conditions.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide involves the reaction of 2-chlorophenol with 2-(1-cyano-1,2-dimethylpropyl)malononitrile in the presence of a base catalyst. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to activate AMPK in a dose-dependent manner in various cell lines and animal models. Activation of AMPK by this compound leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-10(2)14(3,9-16)17-13(18)8-19-12-7-5-4-6-11(12)15/h4-7,10H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVKEBWCKSOJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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